molecular formula C18H23N3O3 B6092681 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide

Cat. No.: B6092681
M. Wt: 329.4 g/mol
InChI Key: LKBSNOXMWCBDKD-YBFXNURJSA-N
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Description

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DHBF and is a furohydrazide derivative. DHBF has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for researchers to study.

Mechanism of Action

The mechanism of action of DHBF is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. DHBF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, DHBF has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. These inhibitory effects could explain the anti-inflammatory and anticancer properties of DHBF.
Biochemical and Physiological Effects:
DHBF has been found to have a range of biochemical and physiological effects. In addition to its inhibitory effects on COX-2 and PKC, DHBF has been shown to inhibit the activity of other enzymes, including lipoxygenase and nitric oxide synthase. DHBF has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes. These effects could explain the anti-inflammatory and antioxidant properties of DHBF.

Advantages and Limitations for Lab Experiments

One advantage of using DHBF in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, DHBF has been shown to have a range of potential applications in scientific research, making it a versatile compound for researchers to study. However, one limitation of using DHBF is that its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on DHBF. One area of research could be to further investigate its anticancer properties and to develop new drugs based on DHBF. Additionally, research could be done to better understand the mechanism of action of DHBF and to identify other enzymes and signaling pathways that it affects. Finally, research could be done to investigate the potential applications of DHBF in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of DHBF involves the reaction of 4-(diethylamino)salicylaldehyde with 2,5-dimethylfurohydrazide in the presence of an acid catalyst. The resulting product is a yellow solid that can be purified by recrystallization. This synthesis method has been well-established in the literature and has been used by many researchers to obtain DHBF for their experiments.

Scientific Research Applications

DHBF has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DHBF has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. Additionally, DHBF has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-5-21(6-2)15-8-7-14(17(22)10-15)11-19-20-18(23)16-9-12(3)24-13(16)4/h7-11,22H,5-6H2,1-4H3,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBSNOXMWCBDKD-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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